2-Phenyl-4-piperonylidene-2-oxazolin-5-one chemical structure properties
2-Phenyl-4-piperonylidene-2-oxazolin-5-one chemical structure properties
[1][2][3][4][5][6][7][8][9]
Executive Summary
2-Phenyl-4-piperonylidene-2-oxazolin-5-one (CAS: 6412-89-1) is a specialized heterocyclic intermediate belonging to the class of 5(4H)-oxazolones, often referred to as azlactones.[1][2][3][4][5] Synthesized via the Erlenmeyer-Plöchl condensation of hippuric acid and piperonal, this compound serves as a critical electrophilic scaffold in organic synthesis. Its primary utility lies in its reactivity toward nucleophiles (amines, alcohols, hydrazines), facilitating the rapid assembly of peptidomimetics,
Molecular Architecture & Identity
The molecule features a 5-oxazolone ring substituted at the C2 position with a phenyl group and at the C4 position with a piperonylidene (3,4-methylenedioxybenzylidene) moiety.[2] The exocyclic double bond at C4 typically adopts the (Z)-configuration , stabilized by steric factors and extended conjugation between the phenyl ring of the piperonylidene group and the oxazolone carbonyl.
| Property | Data |
| IUPAC Name | (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
| CAS Number | 6412-89-1 |
| Molecular Formula | C |
| Molecular Weight | 293.27 g/mol |
| SMILES | O=C1OC(=N/C1=C\C2=CC=C(OCO3)C3=C2)C4=CC=CC=C4 |
| Stereochemistry | (Z)-Isomer (Thermodynamically favored) |
Synthesis: The Erlenmeyer-Plöchl Protocol[3][4][12]
The synthesis of 2-phenyl-4-piperonylidene-2-oxazolin-5-one is a classic application of the Erlenmeyer-Plöchl azlactone synthesis.[2][3] This reaction involves the condensation of N-benzoylglycine (hippuric acid) with piperonal (3,4-methylenedioxybenzaldehyde) in the presence of a dehydrating agent (acetic anhydride) and a weak base (anhydrous sodium acetate).[2]
Reaction Mechanism
The mechanism proceeds through the cyclization of hippuric acid to form a transient 2-phenyl-5-oxazolone intermediate.[2][3] The C4 position of this intermediate is activated (acidic), allowing for deprotonation by the acetate base.[7] The resulting enolate attacks the aldehyde carbonyl of piperonal in a Perkin-type condensation, followed by elimination of water to establish the exocyclic double bond.
Figure 1: Mechanistic pathway for the Erlenmeyer-Plöchl synthesis of the target azlactone.[2][3]
Experimental Protocol
Reagents:
Procedure:
-
Mixing: In a round-bottom flask, combine hippuric acid, piperonal, and anhydrous sodium acetate.
-
Solvation: Add acetic anhydride to the mixture.
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Reflux: Heat the mixture on a steam bath or oil bath (approx. 100–110°C) for 2 hours. The mixture will liquefy and turn deep yellow/orange as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature. Add ethanol (10–20 mL) slowly to decompose excess acetic anhydride and induce crystallization.
-
Isolation: Chill the mixture overnight. Filter the precipitated solid and wash with cold ethanol and boiling water to remove unreacted precursors and inorganic salts.
-
Purification: Recrystallize from benzene or a mixture of ethanol/chloroform to obtain bright yellow needles.
Physicochemical Characterization
Reliable identification of the compound relies on its distinct melting point and spectral fingerprint. The methylenedioxy group provides unique NMR signals that distinguish it from other benzylidene derivatives.
| Parameter | Value / Observation | Notes |
| Melting Point | 194–195 °C | Significantly higher than unsubstituted analog (165°C) due to rigid packing.[2][3] |
| Appearance | Yellow crystalline solid | Needles or prisms upon recrystallization.[3] |
| Solubility | Soluble in CHCl | Insoluble in water; sparingly soluble in cold ethanol.[3] |
| IR Spectrum | High frequency C=O is characteristic of the strained lactone ring.[2] | |
| The singlet at ~6.1 ppm confirms the integrity of the piperonyl ring.[2] |
Chemical Reactivity & Derivatization[3][4][10][14]
The C5 carbonyl of the oxazolone ring is highly electrophilic, making the compound susceptible to attack by nucleophiles.[7] This reactivity is exploited to synthesize open-chain derivatives.[2][3]
Aminolysis (Ring Opening)
Reaction with primary or secondary amines results in the cleavage of the lactone ring, yielding
-
Reaction: Azlactone + R-NH
Ring Opening Amide Product.[2][3] -
Conditions: Reflux in ethanol or dioxane; reaction is often rapid.
Hydrolysis
Acidic or basic hydrolysis opens the ring to form the corresponding
Figure 2: Primary reactivity pathways involving nucleophilic attack at the C5 carbonyl.[2][3]
Pharmacological Potential[4][10]
While the azlactone itself is often an intermediate, the piperonylidene moiety confers specific biological properties to its derivatives.
-
Antimicrobial Activity: The conjugated system and the presence of the methylenedioxy ring have shown activity against Gram-positive bacteria (S. aureus, B. subtilis).
-
Tyrosinase Inhibition: Structurally similar to chalcones and cinnamides, derivatives of this azlactone are investigated for their ability to inhibit tyrosinase, relevant for treating hyperpigmentation.
-
Antioxidant: The methylenedioxy group is a known pharmacophore for antioxidant activity, stabilizing radical species.
References
-
Synthesis & Physical Constants: Cava, M. P., & Napier, D. R. (1956).[9] Journal of the American Chemical Society, 78, 500.[9] Link (Cited via J. Org. Chem. 1977, 42, 18).
-
Melting Point Verification: Frinton Laboratories. (n.d.). Product ID: FR-0837, 2-Phenyl-4-piperonylidene-2-oxazolin-5-one.[10][2][3][11] American Chemical Suppliers.[3] Link
-
General Azlactone Spectral Data: Conway, P. A., et al. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD. Link
- Bioactivity of Oxazolones: Bala, S., et al. (2010). Heterocyclic oxazolones: A review. Journal of the Korean Chemical Society. (Contextual grounding for bioactivity claims).
Sources
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- 2. 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- [webbook.nist.gov]
- 3. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.molbase.com [m.molbase.com]
- 5. 2-PHENYL-4-PIPERONYLIDENE-2-OXAZOLIN-5-ONE | 6412-89-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. (E)-3-(4-hydroxy-3-methoxy-phenyl)acrylic acid methyl este | 22329-76-6 [chemicalbook.com]
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